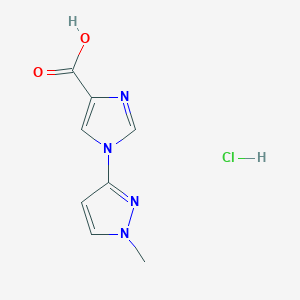
methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic molecule containing multiple functional groups such as ester, amide, thioether, and hydroxyl groups. This molecular structure provides it with unique chemical properties, making it significant in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate generally involves a multi-step reaction process:
Formation of the Imidazole Core: : Begin with the formation of 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole-2-thiol. This step typically involves the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.
Acylation: : The imidazole-thiol intermediate undergoes acylation with 2-chloroacetamide to form the thioacetamido derivative.
Esterification: : The final step involves the esterification of the thioacetamido derivative with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial synthesis of this compound would likely follow similar steps, with optimizations for scale, yield, and purity. Specific catalysts, solvents, and reaction conditions would be fine-tuned to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : The imidazole ring can undergo reduction reactions under catalytic hydrogenation conditions.
Substitution: : The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon (Pd/C), hydrogen gas.
Substitution: : Alkyl halides, under basic conditions.
Major Products
Oxidation: : Conversion to corresponding carboxylic acid derivatives.
Reduction: : Formation of saturated imidazole derivatives.
Substitution: : Introduction of various functional groups at the thioether position.
Scientific Research Applications
Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has various applications:
Chemistry: : It serves as an intermediate in organic synthesis, particularly in the development of novel compounds for pharmaceuticals.
Biology: : The compound's biological activity can be harnessed in drug discovery, particularly for its potential antimicrobial or anti-inflammatory properties.
Medicine: : It is explored for therapeutic uses, potentially as a prodrug or a direct therapeutic agent.
Industry: : Used in material science for the development of specialty polymers or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism by which methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate exerts its effects is multifaceted:
Molecular Targets: : It interacts with specific enzymes or receptors, potentially modulating their activity.
Pathways: : It can influence signaling pathways within cells, leading to changes in cellular responses such as inflammation or proliferation.
Comparison with Similar Compounds
Comparing methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate with similar compounds highlights its unique features:
Similar Compounds: : Methyl 4-(2-((5-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate, Ethyl 4-(2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate.
Uniqueness: : The specific combination of functional groups in the target compound provides unique reactivity and biological activity compared to other imidazole derivatives.
Each compound's distinct structural variations confer different chemical and biological properties, emphasizing the importance of detailed characterization in their application.
Properties
IUPAC Name |
methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-3-5-16(6-4-15)12-25-19(13-26)11-23-22(25)30-14-20(27)24-18-9-7-17(8-10-18)21(28)29-2/h3-11,26H,12-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLPAEASGOBMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)







![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)
